Regioisomeric Pyridine Substitution: Lipophilicity
The target compound, featuring a pyridin-3-yl substituent, exhibits a computed XLogP3-AA value of 1.0, which is identical to its regioisomeric counterpart, 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine (XLogP3-AA 1.0) [1]. However, the distinct topological arrangement of the nitrogen atom in the pyridine ring (meta vs. ortho) is expected to confer differential hydrogen-bonding geometries and electronic effects in target binding pockets, a factor not captured by global lipophilicity metrics alone. While direct biological comparison data are not available in public literature, this structural difference is a primary driver for selecting one regioisomer over the other in structure-activity relationship (SAR) campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine: XLogP3-AA 1.0 |
| Quantified Difference | 0.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Confirms that lipophilicity is not the differentiating factor; selection between regioisomers must be guided by specific receptor/ligand geometry requirements in the target assay.
- [1] PubChem. (2026). Computed Properties: XLogP3-AA for CID 43534950 and CID 43534951. National Library of Medicine, National Center for Biotechnology Information. View Source
